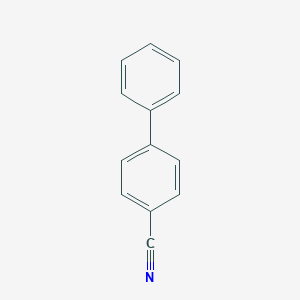









|
REACTION_CXSMILES
|
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F-].[K+].Cl[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[C:17]([C:16]1[CH:19]=[CH:20][C:13]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:14][CH:15]=1)#[N:18] |f:1.2,4.5.6|
|


|
Name
|
|
|
Quantity
|
183 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
174 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
136 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
2.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature until the starting aryl chloride
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
An oven dried resealable Schlenk tube
|
|
Type
|
CUSTOM
|
|
Details
|
was evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
The tube was evacuated
|
|
Type
|
ADDITION
|
|
Details
|
was added through a rubber septum
|
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed with a teflon screwcap
|
|
Type
|
CUSTOM
|
|
Details
|
had been completely consumed
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then diluted with ether (30 mL)
|
|
Type
|
ADDITION
|
|
Details
|
poured into a separatory funnel
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water (20 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether (20 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography on silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 159 mg | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |